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Compound of Interest

Compound Name: TD-004

Cat. No.: B1193785

This guide provides a comprehensive performance comparison of TD-004, a proteolysis-
targeting chimera (PROTAC), against alternative anaplastic lymphoma kinase (ALK) targeted
therapies. The content is tailored for researchers, scientists, and drug development
professionals, offering objective experimental data and detailed methodologies to support
informed decision-making.

Executive Summary

TD-004 is a novel PROTAC designed to induce the degradation of ALK fusion proteins, which
are key drivers in certain cancers like anaplastic large cell ymphoma and non-small cell lung
cancer. By hijacking the ubiquitin-proteasome system, TD-004 offers a distinct mechanism of
action compared to traditional small molecule inhibitors. This guide benchmarks TD-004's
performance against its parent inhibitor, ceritinib, and other ALK-targeting PROTACSs,
highlighting its potential as a therapeutic candidate.

Mechanism of Action: Targeted Protein Degradation

TD-004 is a heterobifunctional molecule composed of a ligand that binds to the ALK protein
(derived from the ALK inhibitor ceritinib) and another ligand that recruits the Von Hippel-Lindau
(VHL) E3 ubiquitin ligase. These two components are connected by a chemical linker. This
design facilitates the formation of a ternary complex between the ALK protein and the VHL E3
ligase, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome.
This event-driven mechanism allows a single TD-004 molecule to trigger the degradation of
multiple ALK protein molecules.
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Figure 1: Structure and Mechanism of Action of TD-004.
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Performance Benchmarking

The performance of TD-004 has been evaluated in various preclinical models and is compared
here with other ALK-targeting PROTACs and the parent ALK inhibitor, ceritinib.

In Vitro Performance Comparison

The following table summarizes the in vitro efficacy of TD-004 and its comparators in ALK-

positive cancer cell lines.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1193785?utm_src=pdf-body
https://www.benchchem.com/product/b1193785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

DC50
. IC50 (Cell
Compoun Target E3 Ligase . ) . (ALK Key
. . Cell Line Proliferati . T
d Ligand Ligand ) Degradati Findings
on
on)
Induces
>90%
o Not degradatio
TD-004 Ceritinib VHL SU-DHL-1 58 nM
Reported n of NPM-
ALK at 1
MM.[1]
Causes
dose-
Not dependent
H3122 180 nM _
Reported degradatio
n of EML4-
ALK.[1]
Effectively
reduces
Not
MS4077 Ceritinib CRBN SU-DHL-1 46 nM ALK fusion
Reported )
protein
levels.
Potently
inhibits the
o Not proliferatio
MS4078 Ceritinib CRBN SU-DHL-1 33 nM
Reported n of SU-
DHL-1
cells.
Degrades
Not ALK
SIAIS117 Brigatinib VHL SR 1.7 nM
Reported G1202R
mutant.[1]
Not
H2228 46 nM
Reported
© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.medchemexpress.com/siais117.html
https://www.medchemexpress.com/siais117.html
https://www.medchemexpress.com/siais117.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compound
B3

Ceritinib CRBN

H3122

Not
Reported

27.4nM

Potent
selective
inhibitory
activity to
ALK (IC50
=1.6 nM).
[21[3]

Ceritinib

ALK+

NSCLC

Median
PFS of
16.6
months in
frontline

treatment.

[4]5]

In Vivo Performance

TD-004 has demonstrated significant anti-tumor activity in a xenograft mouse model.

Compound Animal Model Cell Line Dosing Outcome
Significant
reduction in

. 58 mg/kg/day, IP,
TD-004 Nude Mice H3122 tumor volume
14 days . )
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body weight.
Acceptable
Compound B3 Xenograft H3122 Not Specified antiproliferative

activity.[2][3]

Signaling Pathway Analysis

NPM-ALK and EML4-ALK fusion proteins are constitutively active tyrosine kinases that drive

oncogenesis through the activation of several downstream signaling pathways. TD-004-

mediated degradation of these fusion proteins is expected to inhibit these pro-survival signals.
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Figure 2: Key Signaling Pathways Activated by ALK Fusion Proteins.
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Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in ALK protein levels following treatment with a
PROTAC.

Click to download full resolution via product page

Figure 3: Western Blot Experimental Workflow.

Methodology:

e Cell Culture and Treatment: ALK-positive cells (e.g., SU-DHL-1, H3122) are seeded in multi-
well plates and allowed to adhere. Cells are then treated with varying concentrations of TD-
004 or for different durations.

o Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer
supplemented with protease and phosphatase inhibitors.

o Protein Quantification: The total protein concentration in each lysate is determined using a
BCA protein assay to ensure equal loading for electrophoresis.

o SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated
by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred
to a polyvinylidene difluoride (PVDF) membrane.

o Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then
incubated with a primary antibody specific for ALK. Subsequently, it is incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody.
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o Detection and Analysis: The protein bands are visualized using a chemiluminescent
substrate, and the band intensities are quantified using densitometry software. ALK protein
levels are normalized to a loading control (e.g., GAPDH or -actin).

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of TD-004 on the metabolic activity and
proliferation of cancer cells.

Methodology:

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with a serial
dilution of TD-004 for a specified period (e.g., 72 hours).

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple
formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,
DMSO).

Absorbance Measurement: The absorbance of the colored solution is measured using a
microplate reader at a wavelength of 570 nm.

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the
IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of TD-004 in a mouse model.
Methodology:

e Tumor Implantation: Human ALK-positive cancer cells (e.g., H3122) are subcutaneously
injected into the flank of immunocompromised mice (e.g., hude mice).

o Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?3). The mice are then randomized into treatment and vehicle control groups.
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o Compound Administration: TD-004 is administered to the treatment group at a specified dose
and schedule (e.g., 58 mg/kg, daily, intraperitoneal injection). The control group receives the
vehicle.

e Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times
per week). Tumor volume is calculated using the formula: (Length x Width2)/2.[6]

o Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised,
weighed, and may be used for further pharmacodynamic analysis (e.g., Western blot to
confirm ALK degradation).

Conclusion

TD-004 demonstrates potent and selective degradation of oncogenic ALK fusion proteins,
leading to the inhibition of cancer cell proliferation both in vitro and in vivo. Its performance is
comparable or superior to other ceritinib-based PROTACs and offers a promising alternative to
traditional ALK inhibitors. The detailed experimental data and protocols provided in this guide
serve as a valuable resource for the continued research and development of targeted protein
degraders in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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at: [https://lwww.benchchem.com/product/b1193785#benchmarking-td-004-performance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/pdf/Application_Notes_Protocols_In_Vivo_Experimental_Design_for_AZD_Based_PROTACs.pdf
https://www.benchchem.com/product/b1193785#benchmarking-td-004-performance
https://www.benchchem.com/product/b1193785#benchmarking-td-004-performance
https://www.benchchem.com/product/b1193785#benchmarking-td-004-performance
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193785?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

